3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride
Description
3-(1H-Imidazol-3-ium-4-yl)piperidin-1-ium dichloride is a bicyclic organic salt comprising a protonated piperidine ring fused to an imidazolium moiety, with two chloride counterions. The compound’s dual cationic centers (imidazolium and piperidinium) and chloride anions suggest strong ionic interactions, which influence solubility, crystal packing, and hydrogen-bonding networks .
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHZHUVFGPARJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CN=CN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride typically involves the reaction of imidazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of hydrothermal synthesis, where the reactants are mixed in a solvent and heated in a sealed vessel . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis or other methods that allow for the efficient and cost-effective production of the compound. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole and piperidine compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of imidazolium compounds exhibit notable antimicrobial properties. The compound 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride has been studied for its efficacy against various bacterial strains. A study demonstrated that imidazolium salts can disrupt bacterial membranes, leading to cell lysis and death .
Neuropharmacology
Imidazole derivatives are known to interact with neurotransmitter receptors, which positions 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride as a potential candidate for developing anxiolytic or antidepressant medications. In vitro studies have shown that similar compounds can modulate opioid receptors, suggesting potential therapeutic effects in mood disorders .
Materials Science
Ionic Liquids
The compound has been explored as a precursor for ionic liquids due to its favorable properties such as low volatility and thermal stability. Ionic liquids derived from imidazolium salts have applications in catalysis, electrochemistry, and as solvents for chemical reactions. The unique structure of 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride allows it to form stable ionic liquids that can be utilized in green chemistry processes .
Nanomaterials
Incorporating 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride into nanomaterials has shown promise in enhancing the properties of composites used in electronic devices. Its ability to act as a stabilizing agent in nanoparticle synthesis can lead to improved conductivity and mechanical strength in materials .
Coordination Chemistry
Ligand Properties
The compound serves as an effective ligand in coordination complexes. Its ability to coordinate with transition metals has been demonstrated in various studies, leading to the formation of new metal-organic frameworks (MOFs). These frameworks have potential applications in gas storage, separation processes, and catalysis .
Crystal Structure Studies
Recent studies have focused on the crystal structure of 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride, revealing insights into its molecular interactions and stability under various conditions. Such structural information is crucial for understanding its reactivity and potential applications in material synthesis .
Case Studies
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
2-(1H-Imidazol-3-ium-4-yl)ethanaminium Dichloride
Structural Similarities and Differences :
- Core Motif : Both compounds feature an imidazolium ring and a protonated amine group. However, the target compound substitutes the ethanaminium side chain with a piperidinium ring, introducing rigidity and a six-membered cyclic structure .
- Hydrogen Bonding: In the ethanaminium analog, N–H⋯Cl hydrogen bonds link organic cations and Cl⁻ anions into a 3D network. The piperidinium variant likely exhibits similar interactions, but the ring’s conformation (e.g., chair vs. boat) may alter bond angles and donor-acceptor distances .
Crystallographic Data :
Synthesis: The ethanaminium compound was synthesized via microwave irradiation of histamine dihydrochloride and 3-ethoxy-4-hydroxybenzaldehyde .
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one Hydrochloride
Key Differences :
- Functional Groups: This compound replaces the imidazolium ring with an imidazolidinone (a urea-derived heterocycle) and includes an ethyl substituent. The absence of a second cationic center reduces ionic interactions compared to the dichloride salt .
- Molecular Weight : 233.74 g/mol (vs. ~210.10 g/mol for the target compound), reflecting differences in chloride content and structural complexity.
Metallocene Dichlorides (e.g., Bis(cyclopentadienyl)zirconium Dichloride)
Contrast :
- Inorganic vs. Organic: These metallocenes feature transition metals (e.g., Zr, Hf) sandwiched between cyclopentadienyl ligands, with chloride counterions . Their electronic and catalytic properties diverge significantly from organic ammonium salts.
- Applications : Metallocenes are used in polymerization catalysis, whereas imidazolium-piperidinium dichlorides may have biological or ionic liquid applications.
Research Implications and Data Gaps
Crystallographic Analysis : The ethanaminium compound’s refinement using SHELXL suggests that similar methods (e.g., OLEX2 or WinGX ) could elucidate the target compound’s structure.
Hydrogen-Bonding Networks : The ethanaminium analog’s layered 3D network provides a template for predicting the piperidinium derivative’s packing, though ring conformation may reduce layer flexibility.
Biological Activity
3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound based on recent studies and findings.
Synthesis and Characterization
The compound was synthesized using hydrothermal methods involving 2-(piperidin-1-ium-4-yl)-1H-benzo[d]imidazol-3-ium dichloride. The synthesis yielded orange block crystals, which were characterized through X-ray crystallography. The crystal structure revealed significant hydrogen bonding interactions that stabilize the molecular arrangement, contributing to its biological properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds derived from similar structures have shown promising results in disrupting protein interactions critical for cancer cell proliferation. Specifically, the interaction between c-Myc and Max proteins is a target for anticancer therapy. Compounds analogous to 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride demonstrated significant cytotoxicity against lung cancer cell lines (A549 and NCI-H1299), with IC50 values ranging from 4.08 μM to 11.39 μM .
The mechanism underlying the anticancer activity involves the downregulation of c-Myc protein levels, leading to apoptosis in cancer cells. This was evidenced by a tumor growth inhibition rate of up to 76.4% in syngeneic tumor models when treated with related compounds .
Structure-Biological Activity Relationship
The structural features of 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride play a crucial role in its biological activity. The presence of the imidazolium moiety is essential for its interaction with biological targets, enhancing its efficacy as an anticancer agent. The ability to form hydrogen bonds with various biological molecules further contributes to its pharmacological profile .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 6.32 | Disruption of c-Myc/Max interaction |
| Anticancer | NCI-H1299 | 11.39 | Induction of apoptosis |
| Tumor Growth Inhibition | Syngeneic model | Not specified | Downregulation of c-Myc |
Case Studies
Several case studies have documented the efficacy of imidazole derivatives in preclinical settings:
- Study on Lung Cancer : A study demonstrated that a derivative similar to 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride significantly inhibited tumor growth in lung cancer models by targeting c-Myc .
- Mechanistic Insights : Research indicated that these compounds could induce apoptosis through various pathways, highlighting their potential as therapeutic agents against malignancies characterized by high c-Myc expression levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
